2-Fluoro-1-methyl-1H-imidazole

Vue d'ensemble

Description

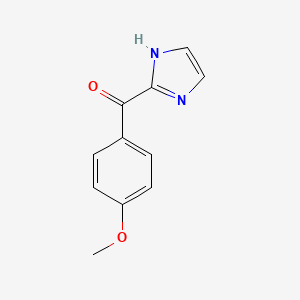

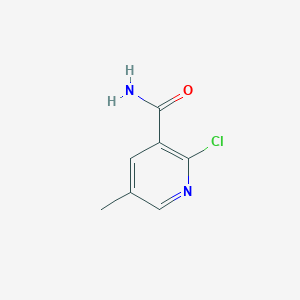

2-Fluoro-1-methyl-1H-imidazole is a chemical compound with the molecular formula C4H5FN2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is a structure that, despite being small, has a unique chemical complexity .

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles . The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles .Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring with two non-adjacent nitrogen atoms, one of which is substituted with a methyl group and the other with a fluorine atom .Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 150.15 g/mol, a computed XLogP3 of 1.7, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 .Applications De Recherche Scientifique

Thermochemical Properties and Applications

2-Fluoro-1-methyl-1H-imidazole and its derivatives demonstrate significant interest due to their versatile biological activity and adjustable physicochemical properties. The thermochemical properties of phenyl-substituted imidazoles, including 2-fluoro variants, have been extensively studied. Vapor pressures and standard enthalpies of vaporization of these compounds have been measured, providing valuable data for practical applications in various scientific fields. The combination of experimental data and high-level quantum-chemical methods allows for predicting liquid-phase standard enthalpies of formation for these compounds, indicating their potential in thermochemical processes and material science (Emel’yanenko et al., 2017).

Role in Tautomerism and Aromaticity Studies

The study of tautomerism in imidazoles is vital for understanding their chemical behavior and potential applications. For instance, the stability of aromatic 1H-imidazole is affected when hydrogen is substituted by functional groups like fluorine. Such substitutions can lead to the formation of nonaromatic tautomers, a phenomenon crucial for comprehending the reactivity and interaction of these molecules in various chemical environments. This knowledge is pivotal in designing new materials and understanding the behavior of imidazoles in different chemical reactions (Alkorta, Elguero, & Liebman, 2006).

Antifungal and Anticancer Research

Several 1-halophenyl-4-nitroimidazoles, including fluoro derivatives, have been synthesized and characterized for their potential as Mycobacterium tuberculosis inhibitors, suggesting their role in antimicrobial and potentially antituberculosis research (Jedrysiak & Suwiński, 2008). Furthermore, novel substituted 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and their methyl esters were synthesized and examined for antiproliferative effects against breast cancer cell lines, indicating the potential of this compound derivatives in cancer research (Karthikeyan et al., 2017).

Material Science and Nanotechnology

The interaction of imidazole derivatives with nanostructured materials is another area of interest. For instance, the binding interactions of imidazole with ZnO nanomaterials have been explored, revealing insights into the adsorption mechanisms and the impact on electronic properties. This research is critical for the application of these materials in biomedical nanotechnologies and can guide the development of new nanomaterials with tailored properties (Jayabharathi et al., 2015).

Mécanisme D'action

Target of Action

Imidazole derivatives are known to interact with a broad range of biological targets

Mode of Action

Imidazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The exact interaction of 2-Fluoro-1-methyl-1H-imidazole with its targets and the resulting changes are subjects of ongoing research.

Pharmacokinetics

Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This moiety helps to overcome the solubility problems of poorly soluble drug entities .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities . The specific effects of this compound at the molecular and cellular level require further investigation.

Orientations Futures

Imidazole and its derivatives have a broad range of applications in medicinal chemistry. The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs . Recent advances in the synthesis of substituted imidazoles highlight the potential for future developments in this area .

Propriétés

IUPAC Name |

2-fluoro-1-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FN2/c1-7-3-2-6-4(7)5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCDNIOXZELJKBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50499066 | |

| Record name | 2-Fluoro-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66787-69-7 | |

| Record name | 2-Fluoro-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanone](/img/structure/B1313962.png)

![3',5',6',7'-Tetrahydrospiro[cyclohexane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B1313967.png)

![6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1313971.png)

![2-Methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1313987.png)

![2-Bromo-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1313999.png)